molecular formula C9H8N2O3 B13021339 5-(Isoxazol-3-yl)-3-methyl-1H-pyrrole-2-carboxylicacid

5-(Isoxazol-3-yl)-3-methyl-1H-pyrrole-2-carboxylicacid

Cat. No.: B13021339
M. Wt: 192.17 g/mol
InChI Key: OKDQCGNQFMXJIB-UHFFFAOYSA-N
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Description

5-(Isoxazol-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both an isoxazole and a pyrrole ring. Heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications . The presence of both isoxazole and pyrrole rings in a single molecule makes this compound particularly intriguing for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Isoxazol-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid typically involves the formation of the isoxazole ring followed by the construction of the pyrrole ring. One common method for synthesizing isoxazoles is the 1,3-dipolar cycloaddition reaction, which involves the reaction of nitrile oxides with alkynes . This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors and microwave-assisted synthesis to improve reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

5-(Isoxazol-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various alkyl or aryl groups .

Scientific Research Applications

5-(Isoxazol-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Isoxazol-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets in biological systems. The isoxazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrrole ring can also participate in various biochemical pathways, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(Isoxazol-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid lies in the combination of the isoxazole and pyrrole rings within a single molecule. This dual-ring structure provides a unique set of chemical and biological properties that are not found in compounds containing only one of these rings .

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

3-methyl-5-(1,2-oxazol-3-yl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C9H8N2O3/c1-5-4-7(6-2-3-14-11-6)10-8(5)9(12)13/h2-4,10H,1H3,(H,12,13)

InChI Key

OKDQCGNQFMXJIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1)C2=NOC=C2)C(=O)O

Origin of Product

United States

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